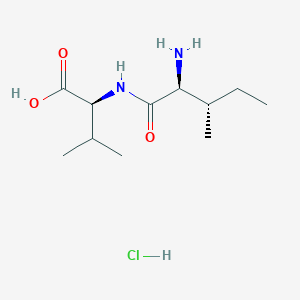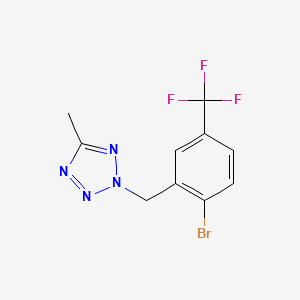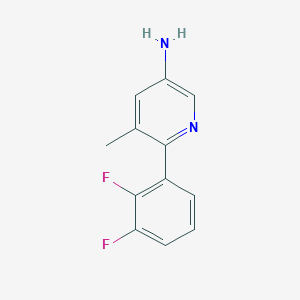
H-Ile-Val-OH.HCl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of H-Ile-Val-OH.HCl typically involves the coupling of isoleucine and valine using standard peptide synthesis techniques. One common method is the use of mixed anhydrides and activated esters to obtain the dipeptide at high yield . The reaction conditions often involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis using automated peptide synthesizers. These machines can efficiently couple amino acids in a stepwise manner, ensuring high purity and yield of the final product. The use of high-performance liquid chromatography (HPLC) is common for purification .
化学反应分析
Types of Reactions
H-Ile-Val-OH.HCl can undergo various chemical reactions, including:
Oxidation: The amino acid residues in the dipeptide can be oxidized under specific conditions.
Reduction: Reduction reactions can be used to modify the functional groups in the dipeptide.
Substitution: The dipeptide can undergo substitution reactions, particularly at the amino and carboxyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxo derivatives, while reduction can yield alcohols or amines .
科学研究应用
H-Ile-Val-OH.HCl has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide reactions.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Investigated for its potential therapeutic applications, including as a drug delivery agent and in the development of peptide-based drugs.
Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques
作用机制
The mechanism of action of H-Ile-Val-OH.HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The dipeptide can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context in which the compound is used .
相似化合物的比较
Similar Compounds
H-Val-OH: A similar dipeptide consisting of valine.
H-Lys-Ala-Val-Gly-OH: A tetrapeptide with immunoactive properties
Uniqueness
H-Ile-Val-OH.HCl is unique due to its specific combination of isoleucine and valine, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research .
属性
分子式 |
C11H23ClN2O3 |
|---|---|
分子量 |
266.76 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylbutanoic acid;hydrochloride |
InChI |
InChI=1S/C11H22N2O3.ClH/c1-5-7(4)8(12)10(14)13-9(6(2)3)11(15)16;/h6-9H,5,12H2,1-4H3,(H,13,14)(H,15,16);1H/t7-,8-,9-;/m0./s1 |
InChI 键 |
VQFCSGIEPNGLNR-YWUTZLAHSA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)N.Cl |
规范 SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)O)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-ethyl-N,N-dimethyl-2-[(1E,3E)-4-phenylbuta-1,3-dienyl]pyridin-1-ium-3-amine;perchlorate](/img/structure/B12079379.png)
![7-[4-(Hydroxymethyl)phenyl]-3-[[4-hydroxy-1-[1-[[2-(6-methylpyridin-3-yl)-1,3-thiazol-5-yl]methyl]-3-phenylpiperidine-4-carbonyl]piperidin-4-yl]methyl]pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12079381.png)
![Methyl (2S)-1-[(S)-3-(Cbz-amino)-2-(Boc-amino)propanoyl]-5-(2-oxoethyl)pyrrolidine-2-carboxylate](/img/structure/B12079390.png)









